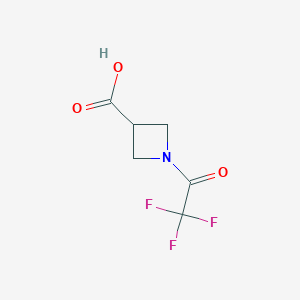

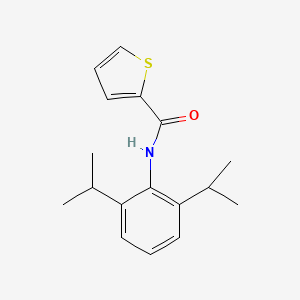

![molecular formula C13H16N2O2S B2454743 2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-33-4](/img/structure/B2454743.png)

2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields .

Synthesis Analysis

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . In one study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another study reported the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing a sulfur atom . The structure of the compound “2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” would include this thiophene core, along with additional functional groups attached to the ring .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .Aplicaciones Científicas De Investigación

Anticancer Agents: The compound’s cyclopenta[b]thiophene core could serve as a starting point for developing new anticancer drugs. By modifying the substituents, scientists can create derivatives with improved selectivity and efficacy against specific cancer types .

Anti-Inflammatory Drugs: The cyclopropane amide group may contribute to anti-inflammatory properties. Researchers investigate whether this compound or its derivatives can inhibit inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Materials Science and Organic Electronics

The unique electronic properties of thiophene-based compounds have attracted attention in materials science and organic electronics. Here’s how this compound fits in:

- Organic Semiconductors : The cyclopenta[b]thiophene moiety can be incorporated into organic semiconductors. Researchers explore its use in field-effect transistors (FETs), organic photovoltaics (solar cells), and light-emitting diodes (LEDs). By tuning the substituents, they aim to optimize charge transport and energy conversion efficiency .

Agrochemicals and Pest Control

The compound’s structural diversity makes it a potential candidate for agrochemical applications:

- Insecticides : Scientists investigate whether derivatives of this compound can act as insecticides. By understanding their mode of action and toxicity profiles, they aim to develop environmentally friendly pest control solutions .

Coordination Chemistry and Metal Complexes

The amide functionality allows for coordination with metal ions, leading to interesting applications:

- Metal Complexes : Researchers explore the coordination chemistry of this compound with transition metals. These complexes may exhibit unique properties, such as catalytic activity or luminescence. Potential applications include sensors and catalysts .

Synthetic Methodology

The compound’s synthesis and reactivity provide valuable insights for synthetic chemists:

- Hydroxy-Based Transformations : The hydroxythieno [3,4-b]thiophene-2-carboxylate derivative can be synthesized from this compound. Researchers use it as a building block for diverse thieno [3,4-b]thiophene derivatives. These derivatives find applications in materials science, drug discovery, and more .

Toxicology and Safety Assessment

Understanding the safety profile of this compound is crucial for its potential applications:

- Toxicity Studies : Researchers evaluate its acute and chronic toxicity. Safety assessments guide further development and usage in various fields .

Mecanismo De Acción

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they may interact with multiple targets .

Mode of Action

It’s worth noting that certain thiophene derivatives have been shown to have sting-agonistic activity . STING (Stimulator of Interferon Genes) is an immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways .

Result of Action

Certain thiophene derivatives have been shown to have antitumor efficacy , suggesting that this compound may also have similar effects.

Action Environment

Environmental factors such as temperature, light, and atmospheric conditions can influence the stability and efficacy of this compound

Direcciones Futuras

Thiophene and its derivatives have shown promising applications in various fields, including electronics, agrochemicals, and pharmaceuticals . Future research could focus on further exploring the potential applications of “2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” and similar compounds, as well as optimizing their synthesis and improving their properties.

Propiedades

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-14-12(17)10-8-3-2-4-9(8)18-13(10)15-11(16)7-5-6-7/h7H,2-6H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKUVOGNTYDURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropanecarboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454660.png)

![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

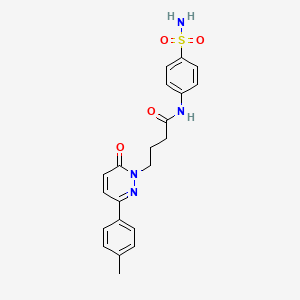

![3,6-dichloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2454669.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2454671.png)

![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2454676.png)

![2-Methyl-5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2454677.png)

![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454678.png)